Cas no 1934698-25-5 (3-Fluoro-N-methoxy-N,2-dimethylbenzamide)

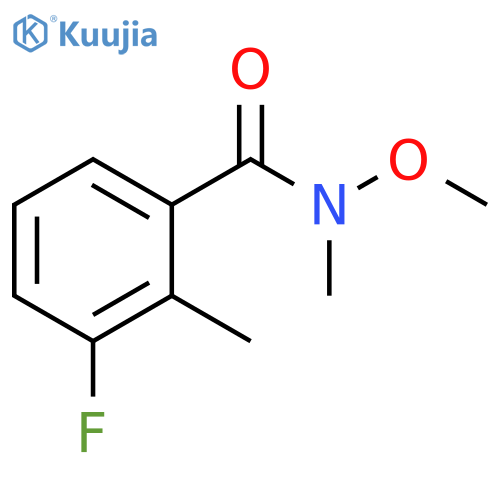

1934698-25-5 structure

商品名:3-Fluoro-N-methoxy-N,2-dimethylbenzamide

CAS番号:1934698-25-5

MF:C10H12FNO2

メガワット:197.21

CID:5076411

3-Fluoro-N-methoxy-N,2-dimethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-N-methoxy-N,2-dimethylbenzamide

-

- インチ: 1S/C10H12FNO2/c1-7-8(5-4-6-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3

- InChIKey: WUTZENHVAQTSTJ-UHFFFAOYSA-N

- ほほえんだ: C(N(OC)C)(=O)C1=CC=CC(F)=C1C

3-Fluoro-N-methoxy-N,2-dimethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022L6D-1g |

3-Fluoro-N-methoxy-N,2-dimethylbenzamide |

1934698-25-5 | 95% | 1g |

$454.00 | 2025-02-13 | |

| Aaron | AR022L6D-500mg |

3-Fluoro-N-methoxy-N,2-dimethylbenzamide |

1934698-25-5 | 95% | 500mg |

$341.00 | 2025-02-13 |

3-Fluoro-N-methoxy-N,2-dimethylbenzamide 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1934698-25-5 (3-Fluoro-N-methoxy-N,2-dimethylbenzamide) 関連製品

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量